4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride
Description
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₅ClN₂O, MW: 190.67) is a spirocyclic compound featuring a piperidine ring fused to a 1,4-dioxaspiro[4.5]decane system. The spiro architecture imparts conformational rigidity, while the hydrochloride salt enhances solubility in polar solvents. This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, receptor modulators, and agrochemical intermediates . Its synthesis often involves nucleophilic substitution or reductive amination, as seen in spirocyclic analogs (e.g., compound 1 in ) .
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12;/h11-12,14H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZFLXTDQGFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3CCNCC3)OCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 1,4-dioxaspiro[4.5]decan-8-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
This compound has garnered attention for its interactions with various biological targets, particularly in the realm of neuropharmacology. Research indicates that its spirocyclic structure enhances binding affinity to certain receptors, potentially leading to diverse pharmacological effects. Notably, it has been studied for its potential as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.
Case Study: Neuropharmacological Applications
A study investigated the effects of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride on serotonin receptors. The findings suggested that the compound exhibited selective binding to serotonin receptors, indicating its potential as a therapeutic agent for depression and anxiety disorders .
Synthetic Applications
Building Block in Organic Synthesis
Due to its unique structure, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes.
| Application | Details |
|---|---|
| Building Block | Used in synthesizing derivatives for medicinal chemistry. |
| Reagent in Chemical Reactions | Acts as a reagent in reactions requiring spirocyclic intermediates. |
Industrial Applications
Potential Use in Materials Science
The compound's unique properties may also extend to materials science, where it could be used to develop new polymers or coatings with enhanced performance characteristics due to its structural attributes.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may play a role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
Key Observations :
- Substituents : Chlorine in Beta-8-chloro analogs () enhances electrophilicity, enabling cross-coupling reactions absent in the parent compound .
Functionalized Spiro Derivatives
Key Observations :
- Aniline vs. Piperidine : The aniline derivative () enables diazotization and azo-coupling, expanding utility in dye chemistry, unlike the piperidine variant .
- Toxicity : Bulky substituents (e.g., methyl/phenyl in ) correlate with increased acute toxicity, limiting therapeutic use compared to the unsubstituted parent compound .
Pharmacologically Relevant Analogs
Key Observations :
- Oxazepane Hybrids : The oxazepane-piperidine dihydrochloride () exhibits superior solubility and CNS activity compared to the spiro-piperidine compound .
- Synthetic Challenges : Low yields (e.g., 6% in ) highlight the complexity of integrating thiazole rings with spiro systems .
Table 3.1. Physicochemical Properties
Synthesis Notes:
Biological Activity
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound, a derivative of piperidine, has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation.
Chemical Structure and Properties
The molecular formula of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride is C13H24ClNO2, with a molecular weight of approximately 251.80 g/mol. The presence of the dioxaspiro moiety contributes to its distinctive chemical behavior, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that the spirocyclic structure enhances binding affinity to certain targets, potentially leading to diverse pharmacological effects. The exact mechanism varies depending on the target receptor but often involves modulation of neurotransmitter systems.
Neuropharmacological Effects
Recent studies have highlighted the potential of this compound as a modulator of serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound was reported as a potent partial agonist at this receptor with significant neuroprotective properties and analgesic effects in animal models . The binding affinity (pD2 value) for such compounds has been noted to be around 8.61, indicating strong interactions with the receptor.
Antidepressant and Anxiolytic Properties
The compound's ability to modulate serotonin signaling suggests potential applications in treating mood disorders such as depression and anxiety. The structural similarities to known antidepressants may facilitate further exploration into its therapeutic use .
Antinociceptive Activity
In vivo studies have shown that derivatives of this compound exhibit notable antinociceptive activity, suggesting their potential use in pain management strategies . This effect is likely mediated through interactions with pain-related pathways in the central nervous system.
Case Studies and Research Findings
Synthetic Routes
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride typically involves:
- Starting Materials : Piperidine and 1,4-dioxaspiro[4.5]decan-8-one.
- Reaction Conditions : Conducted under controlled conditions using appropriate solvents and catalysts.
- Formation of Hydrochloride Salt : The final product is usually converted to its hydrochloride form by treatment with hydrochloric acid.
Q & A
Q. What are the common synthetic routes for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride, and how is purity ensured?
The synthesis typically involves multi-step processes, including spirocyclic ring formation and subsequent functionalization. A key step is the reaction of 1,4-dioxaspiro[4.5]decan-8-amine derivatives with piperidine precursors under acidic conditions, followed by hydrochlorination . Purity (98–102%) is validated via titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) and spectroscopic methods (IR absorption for functional group verification) . Impurity profiling uses HPLC with UV detection to identify byproducts like unreacted intermediates or degradation products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the spirocyclic and piperidine moieties. H and C NMR resolve proton environments (e.g., spirocyclic CH groups at δ 1.5–2.5 ppm) and quaternary carbons. Infrared (IR) spectroscopy identifies the 1,4-dioxane ring (C-O-C stretch at ~1120 cm) and hydrochloride salt formation (N-H stretch at 2500–3000 cm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 284.2) .
Q. How is the compound quantified in solution-phase experiments?
Quantification employs UV-Vis spectroscopy (λ~260 nm for conjugated systems) or potentiometric titration. For example, a 0.1 M solution in ethanol is titrated with 0.05 M HClO to determine free base content, ensuring stoichiometric hydrochloride formation . Standard curves using HPLC peak areas (C18 column, acetonitrile/water mobile phase) are used for concentration-dependent studies .
Advanced Research Questions
Q. How does the spirocyclic structure influence the compound’s reactivity and stability in biological systems?
The 1,4-dioxaspiro[4.5]decan-8-yl group enhances rigidity, reducing conformational flexibility and improving metabolic stability. This spirocyclic moiety also shields the piperidine nitrogen from rapid oxidation, prolonging half-life in vitro . Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) show <5% degradation, assessed via LC-MS .
Q. What methodological approaches resolve contradictions in pharmacological data (efficacy vs. toxicity)?
- Dose-response studies : Evaluate EC (e.g., receptor binding assays) against LD (oral toxicity in rodents, ~400 mg/kg in mice ).
- Structural analogs : Compare with derivatives like 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (Table 1) to isolate toxicity contributors .
- Pathway analysis : Use RNA-seq to identify off-target effects (e.g., cytochrome P450 inhibition) .
Table 1 : Analog Comparison for SAR Studies
Q. How are computational modeling tools applied to predict target interactions?
Molecular docking (AutoDock Vina) simulates binding to GPCRs or ion channels. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic attack sites (e.g., spirocyclic oxygen) . MD simulations (GROMACS) assess membrane permeability using logP values (~2.1) .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation steps (yield increases from 60% to 85%) .
- Solvent optimization : Replace THF with DMF for spirocyclization (reduces side reactions) .
- Temperature control : Lowering from 80°C to 50°C during HCl gas introduction minimizes decomposition .
Q. How is biological target identification performed for this compound?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- CRISPR screening : Knockout libraries identify genes whose loss abolishes activity (e.g., dopamine receptors) .
- SPR assays : Measure real-time binding kinetics (K ~150 nM for σ-1 receptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
